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Compound of Interest

Compound Name: Agarase

Cat. No.: B13387818

Introduction

The recovery of DNA fragments from agarose gels is a fundamental technique in molecular
biology, essential for applications such as cloning, sequencing, and probe generation.[1][2]
While several methods exist, enzymatic digestion of the agarose matrix using [3-agarase offers
a gentle and efficient approach, particularly advantageous for the purification of large DNA
fragments (>10 kb) that are susceptible to mechanical shearing with other methods.[3][4] B-
Agarase is an enzyme that specifically hydrolyzes the polysaccharide backbone of molten
agarose into soluble oligosaccharides, allowing the DNA to be recovered through subsequent
precipitation.[4] This method is compatible with low melting point (LMP) agarose and yields
high-purity DNA suitable for downstream enzymatic reactions.

Quantitative Data Summary

The efficiency of DNA recovery using [3-agarase is dependent on several key parameters. The
following table summarizes the critical quantitative data compiled from established protocols.
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Recommended
Parameter Notes Source(s)
Value/Range
Low Melting Point Standard agarose is
(LMP) Agarose (e.g., not a suitable
Agarose Type
SeaPlaque®, substrate for 3-
NuSieve®) agarase digestion.
For higher agarose
concentrations, the
Agarose )
) 1% (up to 200 pl slice)  amount of enzyme
Concentration ]
should be increased
proportionally.
If using a faster
1 unit of B-Agarase equilibration method,
Enzyme
] per 100-200 mg of 1%  the enzyme amount
Concentration

LMP agarose gel

may need to be
doubled.

Ensure the gel slice is

completely melted

Melting Temperature 65-70°C before adding the
enzyme, as it will not
digest solid agarose.
After melting, the

] ) solution must be

Digestion ]

42-45°C cooled to the optimal

Temperature

temperature for -

agarase activity.

Digestion Time

30-60 minutes

Incubation for one
hour is common to
ensure complete
digestion of the

agarose matrix.

DNA Recovery Rate

Typically up to 90%

Yield can be affected
by DNA size,
concentration, and
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adherence to the

protocol.

This method is

Effective for both particularly
DNA Size small (<50 kb) and recommended for
large (>50 kb) DNA large DNA fragments

to avoid shearing.

Experimental Workflow

The following diagram illustrates the key steps in the DNA extraction process using [3-agarase.
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Gel Preparation & Excision

1. Run DNA on Low Melting
Point (LMP) Agarose Gel

v

2. Visualize DNA Band
(Minimize UV Exposure)

v

3. Excise DNA Band
with a Clean Scalpel

EnzymatigrDigestion

4. Place Gel Slice in Tube
& Equilibrate with Buffer

A4
5. Melt Agarose at 65-70°C

A4
6. Cool Solution to 42-45°C

A4

7. Add B-Agarase Enzyme

A4

8. Incubate at 42-45°C
for 30-60 min

DNA Pl.%;iﬁcation

9. Centrifuge to Pellet
Undigested Carbohydrates

y

10. Transfer Supernatant
to a New Tube

y

11. Precipitate DNA
(Isopropanol or Ethanol)

\4
12. Centrifuge to Pellet DNA

y

13. Wash Pellet with 70% Ethanol

y

14. Air Dry Pellet

y

15. Resuspend Purified DNA
in TE Buffer or Water

Click to download full resolution via product page

Caption: Workflow for DNA extraction from agarose gel using (-agarase.
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Detailed Experimental Protocol

This protocol is designed for the digestion of up to 200 mg (approx. 200 ul) of a 1% low melting
point agarose gel slice. Adjust volumes and enzyme amounts proportionally for different gel
slice sizes or agarose concentrations.

Materials:
e Reagents:
o Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™, NuSieve™ GTG™)
o TAE or TBE Buffer
o [-Agarase | Enzyme and corresponding 10X Reaction Buffer
o Isopropanol or 100% Ethanol
o 70% Ethanol (cold)
o Ammonium Acetate or Sodium Acetate
o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water
o DNA stain (e.g., Ethidium Bromide, SYBR® Green)
e Equipment:

o Heating blocks or water baths set to 65-70°C and 42-45°C

o

Microcentrifuge

o

1.5 ml microcentrifuge tubes

UV transilluminator

[¢]

[e]

Scalpel or razor blade

Procedure:
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Part 1: Gel Excision and Equilibration

o Perform electrophoresis using a low melting point (LMP) agarose gel prepared with TAE or
TBE buffer to resolve the DNA fragment of interest. Using TAE buffer is often recommended.

o Stain the gel briefly and visualize the DNA bands using a UV transilluminator.

o CRITICAL STEP: Minimize UV exposure time (less than 1 minute) to prevent DNA
damage.

o Carefully excise the desired DNA band from the gel using a clean scalpel, removing as much
excess agarose as possible.

o Place the gel slice into a pre-weighed 1.5 ml microcentrifuge tube to determine the weight of
the slice.

o Equilibrate the gel slice by washing it twice with 2 volumes of 1X -Agarase | Buffer on ice,
with each wash lasting 30 minutes.

o Alternative Fast Equilibration: For small DNA fragments (<500 bp) where diffusion from the
gel is a concern, you can skip the washing steps. Instead, add 1/10 volume of 10X [3-
Agarase | Reaction Buffer directly to the tube with the gel slice before melting. Note that
this method requires doubling the amount of enzyme used in the digestion step.

Part 2: Agarose Digestion
 After equilibration, remove any remaining buffer.

o Melt the agarose slice by incubating the tube at 65-70°C for approximately 10-15 minutes, or
until the agarose is completely molten.

e Cool the tube to 42-45°C and allow it to equilibrate for about 5 minutes.
e Add 1 unit of B-Agarase | for every 200 mg of 1% agarose gel. Gently mix the solution.
 Incubate the reaction at 42-45°C for 1 hour to ensure complete digestion of the agarose.

Part 3: DNA Purification
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» Following digestion, adjust the salt concentration to prepare for precipitation. For example,
add ammonium acetate to a final concentration of 2.5 M.

o Note: If the purified DNA will be used in reactions involving T4 Polynucleotide Kinase, use
sodium acetate instead, as ammonium ions can inhibit the enzyme.

 Chill the solution on ice for 15 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 15
minutes to pellet any undigested carbohydrates.

o Carefully transfer the DNA-containing supernatant to a new, clean microcentrifuge tube.

o Precipitate the DNA by adding 0.7-0.8 volumes of isopropanol or 2.5 volumes of ethanol. Mix
thoroughly by gentle inversion.

» Incubate at room temperature for at least 1 hour. For very small amounts of DNA (<100 ng),
precipitation can be enhanced by chilling and adding a carrier like tRNA.

o Centrifuge at 15,000 x g for 15 minutes to pellet the DNA.
o Carefully remove the supernatant. Wash the DNA pellet with cold 70% ethanol.

o Centrifuge again for 5 minutes, remove the ethanol, and air-dry the pellet at room
temperature. Do not over-dry.

o Resuspend the purified DNA pellet in an appropriate volume of TE buffer or nuclease-free
water for storage or downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. DNA from Agarose (Review) [rothlab.ucdavis.edu]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13387818?utm_src=pdf-custom-synthesis
https://rothlab.ucdavis.edu/protocols/DNA-from-Agarose-Review.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2. Extraction of nucleic acids from agarose gel--a quantitative and qualitative comparison of
four different methods - PubMed [pubmed.ncbi.nim.nih.gov]

3. neb.com [neb.com]

4. lonzabio.jp [lonzabio.jp]

To cite this document: BenchChem. [Application Note: DNA Extraction from Agarose Gel
using -Agarase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13387818#protocol-for-dna-extraction-from-agarose-
gel-using-agarase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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